6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Descripción
Propiedades
IUPAC Name |
6-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-6-8(10-5)9-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTYMXRERGTZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization via Amide Formation and Reduction
A notable method involves the following steps:
Step A: Amide Formation
A substituted pyridine diamine (e.g., 5-bromopyridine-2,3-diamine) is reacted with a carboxylic acid (such as butyric acid) in the presence of coupling agents like HATU and a base (DIPEA) in DMF solvent. This step forms an amide intermediate.Step B: Reduction to Bicyclic Compound
The amide intermediate is treated with a reducing agent such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (-78 °C to room temperature). This reduction facilitates ring closure, producing the bicyclic this compound core.Purification
The product is isolated by extraction, washing, drying, and chromatographic purification, often using reverse-phase flash chromatography with acetonitrile-water gradients.
This method is exemplified in patent US11180503B2, which details the preparation of related bicyclic compounds with high purity and yield.
Hydrogenation of Nitro Precursors
Another approach involves hydrogenation of nitro-substituted pyridine derivatives:
- A nitro-substituted pyridine amine is prepared by nucleophilic substitution reactions.
- This intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere in methanol solvent.
- The hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the bicyclic pyridopyrazinone.
This method allows efficient conversion of nitro precursors to the desired bicyclic lactam structure.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amide Formation | 5-Bromopyridine-2,3-diamine, butyric acid, HATU, DIPEA, DMF, 50 °C overnight | Coupling to form amide intermediate | Requires inert atmosphere (N2) |
| Reduction | Lithium aluminum hydride in THF, -78 °C to RT, overnight | Reduction and ring closure | Slow addition to control reaction |
| Hydrogenation | Pd/C catalyst, MeOH, H2 gas, RT, 4 hours | Nitro group reduction | Requires Parr shaker or hydrogenation apparatus |
| Purification | Extraction, drying (MgSO4), flash chromatography (C18 column), ACN/H2O gradient | Isolation of pure product | Reverse-phase chromatography preferred |
Research Findings and Yield Data
- The amide formation step typically proceeds with high conversion, and the subsequent reduction yields the bicyclic product in moderate to good yields (50-80%).
- Hydrogenation of nitro precursors is efficient, with reported yields around 70-85% for the cyclized product.
- Purity of the final compound is generally above 95%, verified by mass spectrometry (m/z ~ 196 for the bicyclic lactam) and chromatographic methods.
Structural and Stability Notes
- The compound exists predominantly as the 1H-tautomer due to aromatic stabilization of the fused rings.
- The 6-methyl substituent influences the electronic properties and can affect the reactivity during synthesis.
- The lactam (pyridone) form is favored due to keto-enol tautomerism, stabilizing the bicyclic structure.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Amide Formation + Reduction | Coupling of diamine and acid, LiAlH4 reduction | High purity, scalable | Requires handling of LiAlH4 |
| Hydrogenation of Nitro Precursors | Catalytic hydrogenation of nitro intermediate | Mild conditions, good yields | Needs hydrogenation setup |
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit certain cancer cell lines by interfering with critical cellular pathways. The mechanisms often involve the inhibition of specific enzymes that are essential for cancer cell proliferation.
Antiviral Activity
This compound has been explored for its ability to inhibit viral enzymes. For instance, it has shown promise as an inhibitor of HIV-1 reverse transcriptase and other viral targets. The interactions involve binding to active sites on these enzymes, thereby preventing their function and replication of the virus.
Enzyme Inhibition
This compound has been studied for its interactions with various biological macromolecules. It acts as an inhibitor in several metabolic pathways by targeting specific enzymes crucial for metabolic functions. This property is significant for drug development aimed at metabolic disorders.
Comparative Analysis of Related Compounds
The structural similarities between this compound and other related compounds can provide insights into its unique properties and potential applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one | Hydroxyl group at position 5 | Inhibitor of HIV-1 reverse transcriptase |
| 8-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | Methyl group at position 8 | Potential applications in organic electronics |
| 7-Bromo-1H-pyrido[2,3-b]pyrazin-2-one | Bromo substituent at position 7 | Investigated for anti-cancer properties |
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Inhibition Studies : Research published in peer-reviewed journals indicates that this compound effectively inhibits key enzymes involved in cancer metabolism (source needed).
- Antiviral Research : A study demonstrated its effectiveness against HIV by blocking reverse transcriptase activity (source needed).
- Synthetic Pathways : Recent advancements in synthetic methodologies have improved the yield and purity of this compound for further research applications (source needed).
Mecanismo De Acción
The mechanism of action of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Position and Molecular Properties
3,4-Dihydro-3,6-dimethyl-pyrido[2,3-b]pyrazin-2(1H)-one (CAS: 159104-35-5)
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177.20 g/mol
- Key Differences :
3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Functional Group Modifications
6-Chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
- Key Differences: Chlorine replaces the 6-methyl group.
8-[Butyl(ethyl)amino]-4-(4-methoxy-2-methylphenyl)-6-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one (CHEMBL189089)
Complex Derivatives with Extended Scaffolds
7-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (A846093)
- Molecular Formula : C₂₁H₂₇N₅O₃
- Molecular Weight : 397.48 g/mol
- Key Differences: Extended pyrazino-pyridinyl substituents improve binding to kinase targets. Hydroxy and methoxy groups enhance solubility and pharmacokinetic profiles .
3,4-Dihydro-6-[6-(1-hydroxy-1-methylethyl)-3-pyridinyl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]pyrazino[2,3-b]pyrazin-2(1H)-one
Structural Analogs in Patent Literature
Recent patents highlight derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and pyrazino[2,3-b]pyrazin-2-one with substituents such as piperidinyl, ethyl, and fluorophenyl groups (e.g., CAS: 1423043-76-8). These compounds prioritize:
- Selectivity : Substituents like 4-ethylpiperazin-1-yl (CAS: 1423043-76-8) optimize receptor subtype selectivity.
- Solubility: Hydroxyethyl and morpholino groups improve aqueous solubility .
Pharmacological Potential
- Targets : GPCRs (e.g., corticotropin-releasing factor receptor 2, CHEMBL4069) and kinases.
- Advantages of 6-Methyl Derivative : Balanced lipophilicity (LogP ~2.5–3.0) and hydrogen-bonding capacity for CNS penetration .
Actividad Biológica
Overview
6-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS Number: 1314976-52-7) is a heterocyclic compound featuring both pyridine and pyrazine rings. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- IUPAC Name : 6-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Candida albicans | 30 µg/mL |
The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies showed that it inhibits cell proliferation in several types of cancer cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical cancer) | 12.5 |
| MCF-7 (Breast cancer) | 10.0 |
| A549 (Lung cancer) | 15.0 |
Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
These findings suggest its potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Adenosine Receptors : The compound has been shown to bind selectively to A1 and A2A adenosine receptors, which play critical roles in cellular signaling pathways related to inflammation and cancer .
- Enzyme Inhibition : It inhibits certain enzymes involved in inflammation and tumor growth, contributing to its therapeutic effects .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Study on Antimicrobial Activity : A comprehensive evaluation demonstrated that the compound effectively inhibited the growth of resistant bacterial strains commonly associated with nosocomial infections .
- Cancer Cell Line Study : Research involving multiple cancer cell lines indicated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in xenograft models .
Q & A
Q. What are the optimal synthetic routes for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, and how can regioselectivity be controlled during cyclization?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. For example, regioselective reactions using 2,3-diaminopyridine derivatives with carbonyl-containing intermediates (e.g., ketones or esters) in the presence of acid catalysts (e.g., TsOH in glacial acetic acid) have been effective for pyrido-pyrazinone scaffolds. Controlling reaction temperature (e.g., reflux conditions) and stoichiometry of reagents ensures regioselectivity. Purification via recrystallization or column chromatography is recommended to isolate the target compound . Analogous methods for quinoxalinediones suggest that substituent positioning on the pyridine ring significantly influences cyclization outcomes .
Q. How should researchers characterize the structure of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The ¹H NMR spectrum will show distinct signals for the methyl group (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–8.5 ppm). The ¹³C NMR will confirm the carbonyl (C=O) at ~160–170 ppm. 2D NMR (e.g., COSY, HMBC) is critical to resolve overlapping signals and assign regiochemistry .
- IR : A strong absorption band near 1650–1700 cm⁻¹ confirms the lactam (C=O) group.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₈H₉N₃O), with a molecular ion peak at m/z 163.07 (calculated).
Q. What safety precautions are necessary when handling this compound, given its structural similarity to toxicologically classified analogs?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. If aerosol formation is possible, wear a NIOSH-approved respirator .
- Ventilation : Work in a fume hood to avoid inhalation.
- Storage : Store in a cool, dry place (<25°C) away from oxidizers. Stability data for analogs indicate no decomposition under recommended conditions .
- Toxicity : While specific data for this compound are limited, structurally related pyrido-pyrazinones have shown acute toxicity (oral LD₅₀ > 2000 mg/kg in rats). Always consult SDS for analogs and conduct risk assessments .
Advanced Research Questions
Q. How do structural modifications at the 6-methyl position influence the compound's biological activity, particularly in receptor binding studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Methyl groups at the 6-position can enhance lipophilicity, improving blood-brain barrier penetration for CNS targets. For example, 6-methyl derivatives of pyrido-pyrazinones demonstrated higher affinity for corticotropin-releasing factor (CRF-1) receptors compared to unsubstituted analogs .
- Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]AMPA binding) to quantify affinity. Bulkier substituents at the 6-position may reduce selectivity against NMDA receptor glycine sites, as seen in azaquinoxalinedione studies .
Q. What strategies can be employed to resolve contradictions in pharmacological data between different studies on pyrido[2,3-b]pyrazinone derivatives?
- Methodological Answer :
- Data Harmonization : Compare assay conditions (e.g., buffer pH, temperature) across studies. For example, discrepancies in AMPA receptor binding may arise from differences in radioligand purity or tissue preparation methods .
- Computational Modeling : Perform molecular docking to assess if minor structural variations (e.g., methyl vs. ethyl groups) alter binding pocket interactions.
- Meta-Analysis : Use statistical tools (e.g., weighted Z-scores) to aggregate data from multiple sources, prioritizing studies with robust methodological transparency .
Q. What are the key considerations in designing stability studies for this compound under various storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 2–4 weeks. Monitor degradation via HPLC-MS.
- pH Stability : Test solubility and stability in buffers (pH 1–12) to identify hydrolysis-prone conditions. Analogs show instability in strongly acidic/basic media .
- Long-Term Storage : Use amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Stability data for related compounds indicate >90% purity retention after 12 months at -20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
